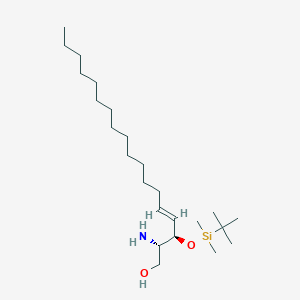

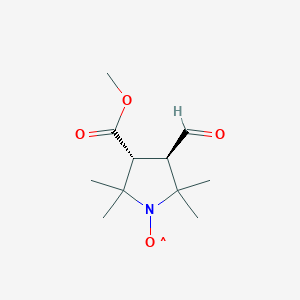

![molecular formula C₃₆H₆₁NO₄S₂Si₂ B1139841 4-[(1E,3S,5Z,8R/S,10S)-3,11-双-{[叔丁基(二甲基)甲硅烷基]氧基}-2,6,10-三甲基-8-(苯磺酰基)十一-1,5-二烯基]-2-甲基-1,3-噻唑 CAS No. 308357-81-5](/img/structure/B1139841.png)

4-[(1E,3S,5Z,8R/S,10S)-3,11-双-{[叔丁基(二甲基)甲硅烷基]氧基}-2,6,10-三甲基-8-(苯磺酰基)十一-1,5-二烯基]-2-甲基-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules involving thiazole units often involves multistep chemical processes, including reactions under controlled conditions to achieve the desired molecular architecture. For instance, the synthesis of bis[2-amino-4-phenyl-5-thiazolyl] disulfides demonstrates a method for preparing thiazole derivatives through the reaction of thiourea with substituted acetophenones, followed by oxidation and cyclization steps (Siddiqui et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives reveals key features about their geometry, electron distribution, and potential sites for chemical reactivity. For example, studies on 1,3,4-thiadiazole derivatives related to sulfonamides highlight the strong interaction between the sulfonyl group and the thiadiazole ring, indicative of the compound's electronic characteristics and reactivity potential (Pedregosa et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of thiazole derivatives encompasses a range of reactions, including conjugate addition, cyclization, and sulfonation. The synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides illustrate the potential of thiazole compounds to undergo chemical transformations leading to biologically active molecules (Siddiqui et al., 2007).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure play a crucial role in determining the compound's applicability in various fields. The synthesis, crystalline structure, and properties of mercapto functionalized 1,3,4-thiadiazoles provide insights into the physical characteristics of thiazole derivatives, including their stability and potential for forming hydrogen bonds in the solid state (Hipler et al., 2003).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, such as reactivity, stability, and interaction with biological targets, are key to their potential applications. Research on the synthesis and fungicidal activity of thiazole and oxadiazole derivatives demonstrates the utility of these compounds in developing new antifungal agents, highlighting their broad spectrum of chemical properties and biological activities (Mao et al., 2012).

科学研究应用

双[(二叔丁基膦基)甲基]甲基膦:Krill 等人 (1993) 的一项研究描述了双[(二叔丁基膦基)甲基]甲基膦的合成和性质,以及它与硫反应形成三硫化物的反应。这项研究突出了叔丁基和二甲基甲硅烷基在合成具有特定化学行为的复杂有机金属化合物中的潜在用途 (Krill 等,1993)。

通过烯丙基砜合成碳环:Mukai 等人 (2003) 探索了通过烯丙基砜的内模环合来合成环戊烯和环己烯衍生物。苯磺酰基的存在,类似于讨论的化合物,突出了此类基团在促进复杂有机反应中的作用 (Mukai, Ukon, & Kuroda, 2003)。

氮杂环丁-2-基乙酸酯在取代反应中:Valiullina 等人 (2018) 研究了与所讨论化合物结构相似的化合物(涉及叔丁基(二甲基)甲硅烷基]氧基)在取代反应中的应用。这项研究提供了对这些结构成分在化学合成中可能如何表现的见解 (Valiullina 等,2018)。

聚硅杂双环[1.m.n]烷烃衍生物:Andō 等人 (1995) 关于双(甲硅烷基二氮甲基)聚硅烷分解导致聚硅杂双环烷烃衍生物形成的研究表明,含硅基的复杂化合物在生成新型有机金属结构方面具有潜力 (Andō 等,1995)。

具有杀幼虫和抗菌活性的三嗪酮衍生物:Kumara 等人 (2015) 合成了新型 3-叔丁基-7-苄基-4H-[1,3,4]噻二唑并[2,3-c][1,2,4]三嗪-4-酮,展示了叔丁基基团化合物在害虫防治和抗菌治疗中的潜在生物医学应用 (Kumara 等,2015)。

硅-碳不饱和化合物:Naka 等人 (2008) 研究了具有三甲基甲硅烷基的化合物(类似于所讨论的化合物)的热异构化,表明此类化合物在材料科学和有机化学中的潜在应用 (Naka 等,2008)。

属性

IUPAC Name |

[(2S,6Z,9S,10E)-4-(benzenesulfonyl)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61NO4S2Si2/c1-27(20-21-34(41-45(13,14)36(8,9)10)29(3)24-31-26-42-30(4)37-31)22-33(43(38,39)32-18-16-15-17-19-32)23-28(2)25-40-44(11,12)35(5,6)7/h15-20,24,26,28,33-34H,21-23,25H2,1-14H3/b27-20-,29-24+/t28-,33?,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXYTSHOAIXBSR-COVLIRCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C=C(C)C(CC=C(C)CC(CC(C)CO[Si](C)(C)C(C)(C)C)S(=O)(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CC(C[C@H](C)CO[Si](C)(C)C(C)(C)C)S(=O)(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61NO4S2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

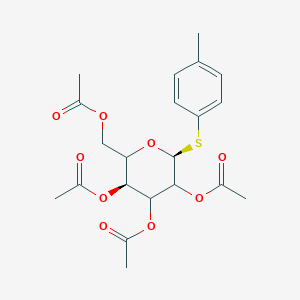

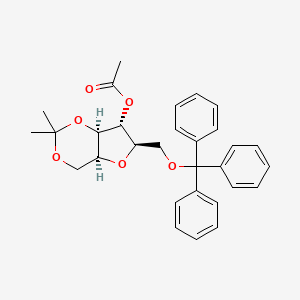

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

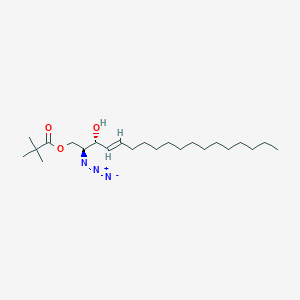

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)